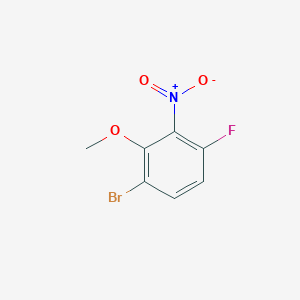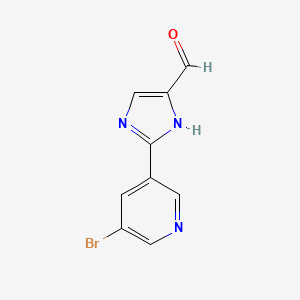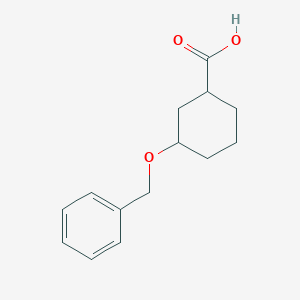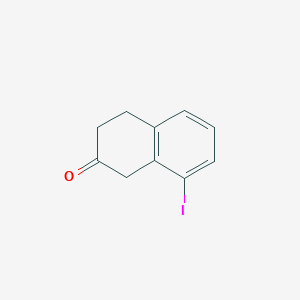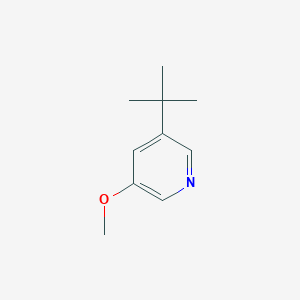
3-(tert-Butyl)-5-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butyl)-5-methoxypyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. The tert-butyl group and methoxy group attached to the pyridine ring significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-5-methoxypyridine typically involves the alkylation of 5-methoxypyridine with tert-butyl halides under basic conditions. One common method is the reaction of 5-methoxypyridine with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butyl group into the pyridine ring, providing a more sustainable and scalable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-5-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide and suitable alkyl or aryl halides.
Major Products
Oxidation: Formation of 3-(tert-Butyl)-5-formylpyridine.
Reduction: Formation of 3-(tert-Butyl)-5-methoxypiperidine.
Substitution: Formation of various 3-substituted-5-methoxypyridine derivatives.
Scientific Research Applications
3-(tert-Butyl)-5-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-5-methoxypyridine involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions with biological macromolecules, while the tert-butyl group can influence the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate various biochemical pathways, potentially leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- tert-Butyllithium
- 4-tert-Butyl-3-iodoheptane
Uniqueness
3-(tert-Butyl)-5-methoxypyridine is unique due to the presence of both the tert-butyl and methoxy groups on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
3-tert-butyl-5-methoxypyridine |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)8-5-9(12-4)7-11-6-8/h5-7H,1-4H3 |
InChI Key |
MMCQMOJHUHBSSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CN=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13680830.png)
![3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide](/img/structure/B13680835.png)
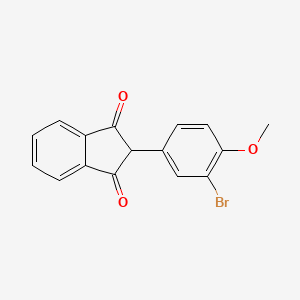
![2-[2,6-Dimethoxy-4-[7-(1-methyl-4-pyrazolyl)imidazo[1,2-a]pyridin-3-yl]phenyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B13680842.png)


![3-[Dihydro-2H-pyran-4(3H)-ylidene]piperidine](/img/structure/B13680850.png)
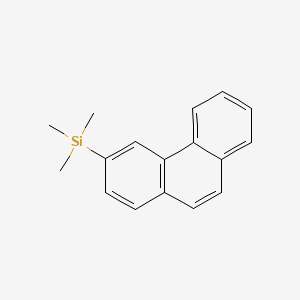
![Methyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13680861.png)
